molecular formula C8H7BrCl2FNO B12861715 4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride

4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride

Cat. No.: B12861715
M. Wt: 302.95 g/mol
InChI Key: YZFAUCBMFQCTDR-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride is an organic compound with the molecular formula C8H6BrClFN·HCl. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacylamine backbone. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride typically involves multi-step organic reactions. One common method starts with the halogenation of a phenacylamine derivative, followed by the introduction of bromine, chlorine, and fluorine atoms under controlled conditions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacylamine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
  • 2-Bromo-4-fluorobenzylamine hydrochloride
  • 4-Bromo-2,5-dimethoxyphenethylamine

Uniqueness

4-Bromo-5-chloro-2-fluorophenacylamine hydrochloride is

Properties

Molecular Formula

C8H7BrCl2FNO

Molecular Weight

302.95 g/mol

IUPAC Name

2-amino-1-(4-bromo-5-chloro-2-fluorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H6BrClFNO.ClH/c9-5-2-7(11)4(1-6(5)10)8(13)3-12;/h1-2H,3,12H2;1H

InChI Key

YZFAUCBMFQCTDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)C(=O)CN.Cl

Origin of Product

United States

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